molecular formula C17H12ClN3O3S2 B4940042 N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide

N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide

Cat. No.: B4940042
M. Wt: 405.9 g/mol
InChI Key: OXNJBKKXBJRYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to modulate the immune system and treat a range of autoimmune diseases.

Mechanism of Action

N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking JAK activity, this compound can modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cytokine production, the modulation of T-cell activation, and the reduction of inflammation. It has also been shown to have an impact on the function of dendritic cells, which play a key role in the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide is its specificity for JAK enzymes, which makes it a useful tool for studying the role of these enzymes in various biological processes. However, its potency and selectivity can also make it difficult to use in certain experimental settings, and it may have off-target effects that need to be taken into account.

Future Directions

There are several potential future directions for research on N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide. One area of focus could be the development of more selective JAK inhibitors that target specific isoforms of the enzyme. Another area of interest could be the investigation of this compound's potential use in combination therapy with other drugs for the treatment of autoimmune diseases and cancer. Additionally, further research could be done to better understand the long-term effects of this compound on the immune system and other biological processes.

Synthesis Methods

The synthesis of N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide involves a multi-step process that starts with the reaction of 2-chloro-4-nitroaniline with 2-thiophenecarboxylic acid to form the corresponding amide. This intermediate is then reacted with thiosemicarbazide to yield the thiosemicarbazone, which is further reacted with furfural to obtain the final product.

Scientific Research Applications

N-[2-chloro-4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of certain cancers and viral infections.

Properties

IUPAC Name

N-[2-chloro-4-(thiophene-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S2/c18-11-9-10(19-17(25)21-16(23)14-4-2-8-26-14)5-6-12(11)20-15(22)13-3-1-7-24-13/h1-9H,(H,20,22)(H2,19,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNJBKKXBJRYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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